molecular formula C20H18ClNO4 B4838854 2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}-3-methoxybenzaldehyde

2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}-3-methoxybenzaldehyde

Cat. No.: B4838854
M. Wt: 371.8 g/mol
InChI Key: ZIAUTYNHGZPXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}-3-methoxybenzaldehyde is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CQMA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CQMA is not fully understood. However, it has been reported to inhibit the growth of malaria parasites by interfering with heme detoxification. CQMA has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's disease, CQMA has been reported to inhibit the formation of beta-amyloid plaques and to reduce oxidative stress.
Biochemical and Physiological Effects:
CQMA has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of malaria parasites, induce apoptosis in cancer cells, and reduce oxidative stress in Alzheimer's disease. CQMA has also been reported to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

CQMA has several advantages for lab experiments. It is stable and can be stored for long periods without degradation. It is also readily available and can be synthesized using various methods. However, CQMA also has limitations for lab experiments. It is toxic and can cause harm to researchers if not handled properly. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of CQMA. One direction is to further investigate its potential applications in cancer research. Another direction is to study its potential applications in other diseases, such as Parkinson's disease. Additionally, future studies could focus on developing new synthesis methods for CQMA that are more efficient and environmentally friendly. Finally, future studies could investigate the toxicity of CQMA and develop safer handling methods for researchers.

Scientific Research Applications

CQMA has been studied for its potential applications in scientific research. It has been reported to have antimalarial activity and has been used in the treatment of malaria. CQMA has also been studied for its potential applications in cancer research. It has been reported to have antitumor activity and has been used in the treatment of cancer. CQMA has also been studied for its potential applications in Alzheimer's disease research. It has been reported to have neuroprotective activity and has been used in the treatment of Alzheimer's disease.

Properties

IUPAC Name

2-[3-(5-chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-24-18-7-2-5-14(13-23)20(18)26-12-4-11-25-17-9-8-16(21)15-6-3-10-22-19(15)17/h2-3,5-10,13H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAUTYNHGZPXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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